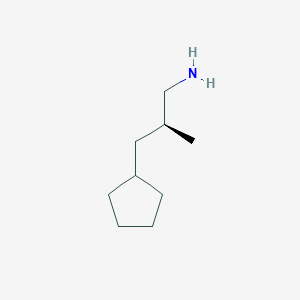
(2S)-3-Cyclopentyl-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-Cyclopentyl-2-methylpropan-1-amine is an organic compound with a unique structure that includes a cyclopentyl ring attached to a 2-methylpropan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclopentyl-2-methylpropan-1-amine typically involves the following steps:
Amine Formation: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(2S)-3-Cyclopentyl-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the cyclopentyl ring or the amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
科学研究应用
(2S)-3-Cyclopentyl-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (2S)-3-Cyclopentyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2S)-2-Methylpropan-1-amine: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
Cyclopentylamine: Contains the cyclopentyl group but lacks the 2-methylpropan-1-amine backbone.
Uniqueness
(2S)-3-Cyclopentyl-2-methylpropan-1-amine is unique due to its specific structure, which combines a cyclopentyl ring with a 2-methylpropan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
生物活性
(2S)-3-Cyclopentyl-2-methylpropan-1-amine, a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and case studies.
Chemical Structure and Properties
The compound's molecular formula is C9H19N, and it features a cyclopentyl group attached to a methylpropanamine backbone. The stereochemistry of the compound is significant for its biological interactions, particularly with neurotransmitter systems.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound can modulate neurotransmitter systems, which could be beneficial for treating neuropsychiatric disorders.
- Anticancer Potential : Some derivatives of cyclopentane-based amines have shown promise in cancer treatment by stabilizing microtubules, which are critical for cell division .
- Antimicrobial Activity : Cyclopentane derivatives have been explored for their potential in combating infectious diseases due to their ability to interact with various biological targets.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profiles. The following table summarizes key findings from SAR studies:
1. Neuropsychiatric Disorders
In a study evaluating the effects of various amines on neurotransmitter systems, this compound was identified as a candidate for further research due to its ability to enhance serotonin receptor activity. This effect suggests potential applications in treating conditions such as depression and anxiety.
2. Cancer Treatment
A preclinical study demonstrated that cyclopentane derivatives, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the stabilization of microtubules, leading to inhibited cell division and enhanced apoptosis in malignant cells .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Binding Affinity : Studies indicate that this compound has a favorable binding affinity for certain receptors involved in neurotransmission.
- Solubility : The compound demonstrates moderate solubility in aqueous solutions, which is beneficial for drug formulation.
属性
IUPAC Name |
(2S)-3-cyclopentyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIOPWICPSTWBL-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














